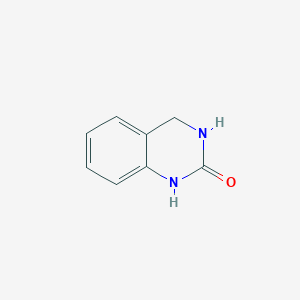

3,4-dihydroquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUNZIAEBIWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494023 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66655-67-2 | |

| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 3,4-Dihydroquinazolin-2(1H)-one Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3,4-dihydroquinazolin-2(1H)-one core is a prominent member of this esteemed class of "privileged scaffolds." Its rigid, bicyclic structure, imbued with strategically positioned hydrogen bond donors and acceptors, provides an ideal foundation for the design of potent and selective ligands for a multitude of biological targets. This guide offers a comprehensive exploration of the this compound scaffold, from its fundamental physicochemical properties and versatile synthesis to its diverse applications in targeting diseases ranging from cancer to neurodegenerative disorders. We will delve into the mechanistic rationale behind its biological activities, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Biological Versatility

The this compound scaffold, with the molecular formula C₈H₈N₂O, possesses a unique combination of structural rigidity and synthetic tractability.[1] This scaffold's inherent planarity and defined stereochemistry at potential substitution points allow for precise orientation of functional groups within a biological target's binding site. This structural pre-organization minimizes the entropic penalty upon binding, often leading to higher affinity interactions.

The true power of this scaffold lies in its remarkable biological polypharmacology. Derivatives have been shown to exhibit a wide array of activities, including but not limited to:

-

Anticancer: Targeting key proteins in oncogenic signaling pathways.

-

Kinase Inhibition: Modulating the activity of critical enzymes like Cyclin-Dependent Kinase 5 (CDK5).[2]

-

Ion Channel Modulation: Acting as inhibitors of channels such as the Transient Receptor Potential Melastatin 2 (TRPM2).[3][4]

-

Anti-inflammatory and Analgesic Effects: Demonstrating potential in managing inflammation and pain.

This versatility stems from the three key positions on the quinazolinone core that are amenable to chemical modification: the N1 and N3 positions of the urea moiety and the C4 position. By strategically introducing diverse substituents at these points, medicinal chemists can fine-tune the scaffold's steric, electronic, and pharmacokinetic properties to achieve desired target engagement and therapeutic profiles.

Key Therapeutic Applications and Mechanisms of Action

Anticancer Activity: A Multi-pronged Attack

The quinazolinone framework is a well-established pharmacophore in oncology. Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the related quinazoline core and function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5] The this compound scaffold has also been extensively explored for its anticancer potential, acting through various mechanisms.

-

EGFR and other Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[6] By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

-

Tubulin Polymerization Inhibition: Certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

PARP and PI3K Inhibition: The scaffold has also served as a template for the design of inhibitors of other critical cancer targets, including Poly(ADP-ribose)polymerase-1 (PARP-1), involved in DNA repair, and Phosphoinositide 3-kinase (PI3K), a key component of a major cell survival pathway.[7][8]

Below is a diagram illustrating the EGFR signaling pathway, a common target for quinazolinone-based anticancer agents.

Caption: EGFR signaling cascade and the inhibitory action of quinazolinone derivatives.

CDK5 Inhibition: A New Frontier in Neurodegenerative Diseases

Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, and its deregulation is implicated in the pathology of neurodegenerative diseases like Alzheimer's.[2][9] The hyperactivation of Cdk5, often through the cleavage of its activator p35 to p25, leads to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[8]

Derivatives of this compound have been designed as potent inhibitors of Cdk5.[2] These compounds typically feature a hydrogen bond accepting moiety that interacts with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. By blocking the catalytic activity of Cdk5, these inhibitors can potentially prevent tau hyperphosphorylation and mitigate downstream neurotoxic events.[8]

Caption: Deregulation of CDK5 in neurodegeneration and its inhibition.

TRPM2 Channel Inhibition: Targeting Oxidative Stress

The Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable ion channel that is activated by oxidative stress via the production of adenosine diphosphate ribose (ADPR).[10][11] Overactivation of TRPM2 is implicated in various pathological conditions, including inflammation and ischemia-reperfusion injury.[3]

Recently, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as novel inhibitors of the TRPM2 channel.[4] One such derivative, D9, exhibited an IC₅₀ of 3.7 μM against TRPM2.[3][4] The mechanism of inhibition is thought to involve the binding of the quinazolinone scaffold to a key regulatory site on the channel, preventing the conformational changes necessary for ion permeation. This offers a promising therapeutic strategy for diseases driven by oxidative stress.

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol describes an environmentally benign, one-pot, three-component synthesis. [12][13][14] Materials:

-

Isatoic anhydride

-

Aromatic aldehyde

-

Ammonium acetate

-

tert-Butanol (solvent)

-

FeCl₃/neutral Al₂O₃ (catalyst) [13] Procedure:

-

To a mixture of isatoic anhydride (2 mmol), an aromatic aldehyde (2.4 mmol), and ammonium acetate, add tert-butanol as the solvent. [13]2. Add the catalyst, FeCl₃/neutral Al₂O₃. [13]3. Reflux the reaction mixture. [13]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the crude product by filtration.

-

Wash the product with cold 50% ethanol. [12]9. Recrystallize the solid product from ethanol (80%) to obtain the pure 2,3-dihydroquinazolin-4(1H)-one derivative. [12] Rationale: This method is advantageous due to the use of readily available and inexpensive starting materials, a simple work-up procedure, and good to moderate yields. The catalyst is reusable, adding to the green credentials of this synthesis. [13][14]

Protocol 2: Solid-Phase Synthesis of 3,4-Disubstituted Dihydroquinazolin-2(1H)-ones

Solid-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. [15] Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (scaffold)

-

HOBt, DIC, DIEA, HATU, DMAP (coupling reagents and bases)

-

Pd(PPh₃)₄, PhSiH₃ (deprotection reagents)

-

CDI (carbonyl source)

-

SnCl₂·2H₂O (reducing agent)

-

Various primary amines and carboxylic acids/sulfonyl chlorides for diversification

-

TFA cocktail (cleavage from resin)

Procedure (Schematic):

-

Swell Rink Amide resin in DMF.

-

Couple an Fmoc-protected amino acid to the resin.

-

Deprotect the Fmoc group.

-

Couple the tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid.

-

Displace the fluorine atom with a primary amine (R₂ group).

-

Remove the Alloc protecting group using Pd(PPh₃)₄.

-

Perform cyclization to form the dihydroquinazolinone ring using CDI.

-

Reduce the nitro group to an amine using SnCl₂·2H₂O.

-

Acylate or sulfonylate the resulting amine with an R₃-COOH or R₃SO₂Cl.

-

Cleave the final compound from the resin using a TFA cocktail.

Rationale: This solid-phase approach allows for the systematic and rapid generation of a diverse library of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones by varying the amino acid (R₁), the primary amine (R₂), and the final acylating/sulfonylating agent (R₃). [15]This modularity is ideal for extensive SAR studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. The following tables summarize key SAR findings for different therapeutic targets.

Table 1: SAR of Anticancer this compound Derivatives

| Position of Substitution | Favorable Substituents for Anticancer Activity | Rationale | IC₅₀ (µM) Examples | Target Cell Lines | Reference |

| R₁ (N1-position) | Small alkyl groups or hydrogen. | Steric hindrance at this position can be detrimental to binding in some kinase active sites. | CA1-e: 22.76 | A2780 (ovarian) | [15] |

| R₂ (C4-position) | Aromatic or heteroaromatic rings. | Can engage in π-stacking or hydrophobic interactions within the binding pocket. | CA1-g: 24.94 | A2780 (ovarian) | [15] |

| R₃ (aromatic ring) | Electron-withdrawing groups (e.g., halogens) or methoxy groups. | Can modulate the electronics of the core and form specific interactions (e.g., halogen bonds). | 3j: 0.20 | MCF-7 (breast) | [6] |

Table 2: SAR of this compound Derivatives as Kinase Inhibitors

| Target Kinase | Favorable Substituents | Rationale | IC₅₀ (µM) Examples | Reference |

| CDK5 | Aromatic rings capable of H-bonding. | Mimic the adenine moiety of ATP in the kinase hinge region. | JMV5735: 9.35 | [16] |

| EGFR | Anilino group at C4 of the related quinazoline core. | Forms key hydrogen bonds in the EGFR active site. | 2i: 0.128 (HER2) | [6] |

| TRPM2 | Phenyl-1H-pyrazol-4-yl at C2. | Provides optimal shape and electronic complementarity for the binding site. | D9: 3.7 | [4] |

ADMET and Drug-Likeness Considerations

For any scaffold to be successful in drug discovery, its derivatives must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico and in vitro studies on quinazolinone derivatives have shown that this scaffold can be decorated to produce compounds with good drug-like properties. [17][18][19] Key considerations for optimizing the ADMET profile include:

-

Solubility: Can be modulated by introducing polar functional groups.

-

Metabolic Stability: Can be improved by blocking sites of metabolism (e.g., with fluorine atoms) or by introducing groups that are less susceptible to enzymatic degradation.

-

Permeability: Generally good for this class of compounds, but can be fine-tuned by adjusting lipophilicity (LogP).

-

Toxicity: Careful selection of substituents is crucial to avoid off-target effects and cytotoxicity to normal cells.

Many studies have shown that quinazolinone derivatives can be designed to comply with Lipinski's Rule of Five and exhibit good bioavailability. [17][18]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying and characterizing compounds that act as microtubule-destabilizing agents. [20][21] Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound (e.g., "Tubulin Inhibitor 26") and controls (e.g., Nocodazole as a destabilizer, Paclitaxel as a stabilizer)

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode. [22] Procedure:

-

Prepare a stock solution of the test compound and controls in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the tubulin polymerization reaction mix to a final tubulin concentration of 2-3 mg/mL in G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. [22][23]3. Add the test compound or control to the tubulin mix at the desired final concentrations.

-

Pipette the reaction mixtures into a pre-warmed (37°C) 96-well plate. [22]5. Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. [22]7. Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the lag time, polymerization rate (Vmax), and maximum polymer mass (Amax). [20] Rationale: This assay provides direct evidence of a compound's ability to interfere with microtubule dynamics. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing effect, a hallmark of many successful anticancer drugs.

Conclusion and Future Directions

The this compound scaffold has unequivocally earned its "privileged" status in drug discovery. Its synthetic versatility, coupled with its ability to be tailored to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. The successful application of this scaffold in developing inhibitors for challenging targets like CDK5 and TRPM2 highlights its potential to address unmet medical needs in neurodegenerative diseases and conditions involving oxidative stress.

Future research will likely focus on:

-

Expanding Chemical Space: Utilizing novel synthetic methodologies to access even more diverse and complex derivatives.

-

Structure-Based Design: Leveraging the increasing availability of high-resolution protein-ligand crystal structures to design next-generation inhibitors with enhanced potency and selectivity.

-

Targeting New Pathways: Exploring the potential of this scaffold against other emerging therapeutic targets.

-

Optimizing Drug Delivery: Developing prodrug strategies or novel formulations to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

As our understanding of disease biology deepens, the this compound scaffold will undoubtedly remain a vital tool in the arsenal of medicinal chemists, paving the way for the discovery of safer and more effective medicines.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed. [Link]

-

TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases. Frontiers in Physiology. [Link]

-

TRPM2: a multifunctional ion channel for calcium signalling. PubMed. [Link]

-

Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. PubMed. [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed. [Link]

-

Cdk5: a multifaceted kinase in neurodegenerative diseases. Ip Lab - Molecular Neuroscience Laboratory. [Link]

-

TRPM2 in the Brain: Role in Health and Disease. MDPI. [Link]

-

Cdk5 and aberrant cell cycle activation at the core of neurodegeneration. PubMed Central. [Link]

-

Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration. PMC. [Link]

-

Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders. Wiley Online Library. [Link]

-

The role of Cdk5 in neurological disorders. PMC. [Link]

-

The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Taylor & Francis. [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. [Link]

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH. [Link]

-

Efficient One-Pot Synthesis of 2,3-Dihydroquinazoline-4 (1H) - Ones Promoted by FeCl3neutral Al2O3. Scribd. [Link]

-

Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. PMC. [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journals. [Link]

-

Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]

-

IC50 values of the test compounds against the three cancer cell lines. ResearchGate. [Link]

-

One-pot three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. PMC. [Link]

-

Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Taylor & Francis Online. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

-

Synthesis of 3,4-dihydroquinazolines 1. ResearchGate. [Link]

-

Quinazolinone derivatives inhibit CDK5 activity. ResearchGate. [Link]

-

Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC. [Link]

-

EGFR Signaling Pathway. Kegg. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. [Link]

-

Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. NIH. [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Taylor & Francis Online. [Link]

-

Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ResearchGate. [Link]

-

Development - EGFR signaling pathway Pathway Map. Bio-Rad. [Link]

-

Discovery of 4,4-Disubstituted Quinazolin-2-ones as T-Type Calcium Channel Antagonists. ACS Publications. [Link]

-

Additional In Vitro ADMET Profiling of Compound 19f. ResearchGate. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. TRPM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPM2: a multifunctional ion channel for calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 10. Frontiers | TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases [frontiersin.org]

- 11. TRPM2: a multifunctional ion channel for calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

synthesis and characterization of 3,4-dihydroquinazolin-2(1H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinazolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a heterocyclic structure of paramount importance in medicinal chemistry and drug development.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, the this compound moiety serves as a foundational building block for more complex therapeutic agents. A comprehensive understanding of its synthesis and structural verification is therefore critical for researchers aiming to innovate in this chemical space.

This guide provides a detailed exploration of the , moving beyond simple procedural lists to explain the underlying chemical principles and rationale. We will cover a reliable synthetic protocol and the suite of analytical techniques required for unequivocal structural confirmation, ensuring a self-validating system of synthesis and analysis.

Part 1: Synthetic Strategies and Mechanistic Insights

The construction of the this compound ring system can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Classical Synthesis via Carbonyl Insertion

The most direct and conceptually simple route involves the cyclization of 2-aminobenzylamine with a carbonylating agent. This method builds the core ureide functionality in a single, efficient step.

-

Causality of Reagent Choice : Historically, highly toxic phosgene gas was used for such transformations. Modern protocols, however, utilize safer alternatives. Triphosgene (bis(trichloromethyl) carbonate) is an excellent substitute; it is a stable, crystalline solid that decomposes in situ to generate the required phosgene, minimizing handling risks. The reaction proceeds via the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

A highly efficient protocol involves the reaction of 2-(aminomethyl)aniline with triphosgene in an inert solvent like tetrahydrofuran (THF).[4] The reaction is typically rapid, often resulting in the precipitation of the product in high purity and yield.

Multi-Component Reactions (MCRs)

Atom-efficient and convergent syntheses are highly desirable in modern organic chemistry. One-pot, three-component reactions are a popular strategy for synthesizing the related 2,3-dihydroquinazolin-4(1H)-one scaffold, which can sometimes be adapted.[5] These reactions typically involve the condensation of an anthranilic acid derivative (like isatoic anhydride), an aldehyde, and a nitrogen source (e.g., ammonium acetate) under catalytic conditions.[1][5] While not the most direct route to the title compound, these strategies highlight the versatility of quinazolinone synthesis.

Modern Catalytic and Greener Approaches

Recent advancements have focused on developing more sustainable and flexible synthetic methods.

-

Base-Mediated Synthesis : An environmentally friendly method utilizes the reaction of 2-aminobenzonitriles with aldehydes in water, promoted by an inorganic base like K₃PO₄.[6]

-

Metal-Free Cascade Reactions : Innovative strategies, such as a cascade cyclization/Leuckart–Wallach type reaction using formic acid, provide an attractive, metal-free entry point to substituted dihydroquinazolinones, producing only H₂O, CO₂, and methanol as byproducts.[7]

The following workflow diagram illustrates the general pathway from synthesis to final, validated product.

Caption: General Workflow for Synthesis and Characterization.

Part 2: Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of this compound based on the classical carbonyl insertion route.

Protocol: Synthesis from 2-(Aminomethyl)aniline and Triphosgene[4]

Materials:

-

2-(Aminomethyl)aniline (1.50 g, 12.3 mmol)

-

Triphosgene (3.31 g, 12.3 mmol)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous THF in a suitable round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagent: Carefully add triphosgene (3.31 g, 12.3 mmol) to the solution in one portion. A colorless solid is expected to precipitate.

-

Reaction: Continue stirring the mixture for 30 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After 30 minutes, carefully add water to the reaction mixture to quench any unreacted triphosgene. Transfer the mixture to a separatory funnel and extract several times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to afford the final product. This procedure typically yields the product as a colorless solid with high purity (yields up to 99% have been reported).[4]

The following diagram illustrates the proposed reaction mechanism.

Caption: Proposed Reaction Mechanism for Synthesis.

Part 3: Comprehensive Characterization

Structural elucidation and purity assessment are non-negotiable for ensuring the integrity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule in solution. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: NMR Spectroscopic Data for this compound

| Technique | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | ~8.98 | Singlet (broad) | NH (amide) | [4] |

| (500 MHz, | ~7.09 | Doublet of doublets | Aromatic CH | [4] |

| DMSO-d₆) | ~7.06 | Doublet | Aromatic CH | [4] |

| ~6.84 | Doublet of doublet of doublets | Aromatic CH | [4] | |

| ~6.76 | Multiplet | Aromatic CH (2H) | [4] | |

| ~4.30 | Singlet | CH₂ (methylene) | [4] | |

| ¹³C NMR | ~155.0 | - | C =O (carbonyl) | Predicted |

| (Predicted) | ~140.0 | - | Ar-C -N | Predicted |

| ~128.0 - 115.0 | - | Aromatic C H | Predicted | |

| ~42.0 | - | C H₂ (methylene) | Predicted |

-

Expert Interpretation : The singlet at ~4.30 ppm integrating to 2H is a key signature of the isolated methylene (-CH₂-) group. The complex aromatic signals between 6.7-7.1 ppm confirm the substituted benzene ring. The downfield broad singlet at ~8.98 ppm is characteristic of the amide N-H proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3150 | N-H Stretching | Amide (N-H) |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 2950 - 2850 | C-H Stretching | Aliphatic C-H (CH₂) |

| ~1680 - 1650 | C=O Stretching | Cyclic Ureide (Amide I) |

| ~1610, ~1480 | C=C Stretching | Aromatic Ring |

-

Expert Interpretation : The most crucial peak to observe is the strong carbonyl (C=O) stretch around 1660 cm⁻¹, confirming the presence of the ureide functional group. The presence of a broad peak above 3100 cm⁻¹ indicates the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the final confirmation of its elemental composition.

-

Molecular Formula : C₈H₈N₂O[8]

-

Molecular Weight : 148.17 g/mol

-

Expected Result : In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected observation would be the protonated molecular ion peak [M+H]⁺ at m/z 149.0709. This precise mass measurement confirms the elemental formula.

Physical and Chromatographic Data

-

Melting Point: A sharp melting point indicates high purity.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Conclusion

This guide has detailed a robust and high-yielding synthesis for this compound, a molecule of significant interest in medicinal chemistry. We have moved beyond a simple recipe to explain the rationale behind the chosen synthetic strategy and reagents. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and MS has been presented. The combined interpretation of these analytical techniques provides an undeniable confirmation of the molecular structure, establishing a self-validating system critical for research and development. By mastering these synthesis and characterization protocols, scientists are well-equipped to explore the vast chemical space of quinazolinone derivatives and contribute to the development of novel therapeutic agents.

References

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

One-pot synthesis of 3,4-dihydroquinazoline-2(1H)-thiones 94. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Afolabi, O. B., et al. (2020). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

Afolabi, O. B., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

Bentouhami, E., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 2, 2026, from [Link]

-

Bokale-Shivale, S., et al. (2021). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances. Retrieved January 2, 2026, from [Link]

-

Hranjec, M., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. European Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

1,2,3,4-Tetrahydroquinazolin-2-one. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2023). Molecules. Retrieved January 2, 2026, from [Link]

-

2,3-Dihydroquinazolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (2015). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 1,2,3,4-Tetrahydroquinazolin-2-one | C8H8N2O | CID 12360756 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,4-dihydroquinazolin-2(1H)-one CAS number and properties

An In-Depth Technical Guide to 3,4-Dihydroquinazolin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities that have been harnessed in numerous therapeutic agents.[3] Within this family, this compound serves as a particularly versatile and promising core structure for the development of novel therapeutics.[4] This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, and its expanding role in contemporary drug discovery, with a focus on its applications in antiviral and anticancer research.

Physicochemical and Structural Properties

This compound, identified by the CAS Number 66655-67-2 , is a nitrogen-containing heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive starting point for chemical synthesis and drug design.[4][5][6]

The molecular structure consists of a dihydropyrimidine ring fused to a benzene ring. The presence of two nitrogen atoms, one of which is part of an amide group (lactam), and a methylene bridge, provides multiple points for functionalization and hydrogen bonding interactions, which are critical for molecular recognition by biological targets.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66655-67-2 | [4][5][6][7] |

| Molecular Formula | C₈H₈N₂O | [4][5][6][7] |

| Molecular Weight | 148.16 g/mol | [4][5][6][8] |

| Melting Point | 241-242 °C | [5][7] |

| Boiling Point | 257 °C | [5][7] |

| Density | 1.19 g/cm³ | [5][7] |

| Topological Polar Surface Area | 41.1 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| IUPAC Name | 3,4-dihydro-1H-quinazolin-2-one | [6] |

| Synonyms | 1,2,3,4-Tetrahydroquinazolin-2-one, 3,4-Dihydro-2(1H)-quinazolinone | [6] |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the this compound core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. A prevalent and high-yielding laboratory-scale synthesis involves the cyclization of 2-(aminomethyl)aniline using a carbonylating agent.

Protocol: Synthesis via Carbonylative Cyclization with Triphosgene

This method utilizes triphosgene as a safer, solid alternative to phosgene gas for introducing the carbonyl group that forms the C2 position of the quinazolinone ring. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

Causality: The reaction is initiated by the high reactivity of the primary aliphatic amine in 2-(aminomethyl)aniline with triphosgene. This selectively forms an isocyanate intermediate. The subsequent intramolecular nucleophilic attack by the aromatic amine onto the isocyanate carbonyl carbon is the key ring-closing step, favored by the proximity of the reacting groups, leading to the stable heterocyclic product.

Step-by-Step Protocol: [8]

-

Reaction Setup: To a solution of 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous tetrahydrofuran (THF), add triphosgene (3.31 g, 12.3 mmol) under a nitrogen atmosphere.

-

Reaction Execution: Stir the mixture at room temperature. A colorless solid will precipitate. Continue stirring for an additional 30 minutes to ensure complete reaction.

-

Work-up: Quench the reaction by adding water. Extract the aqueous solution several times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the solution and remove the solvent under reduced pressure to afford this compound as a colorless solid (1.80 g, 99% yield).[8]

Spectral Characterization Data:

-

¹H-NMR (500 MHz, DMSO-d₆): δ = 4.30 (s, 2H), 6.75-6.77 (m, 2H), 6.84 (ddd, 1H), 7.06 (d, 1H), 7.09 (dd, 1H), 8.98 (s, 1H).[8]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.[4] This has led to its exploration in multiple therapeutic areas.

Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for this scaffold is in the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.[4] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity.

Derivatives of this compound have been identified that exhibit potent, nanomolar-level antiviral activity against wild-type HIV-1.[4][9] Critically, some of these compounds maintain their efficacy against clinically relevant mutant strains of the virus, highlighting a robust anti-resistance profile.[9] This makes the scaffold a compelling foundation for developing next-generation antiviral therapies.[4][9]

Anticancer Drug Development

The quinazolinone core is frequently utilized in the design of small-molecule inhibitors for kinases and receptor kinases, which are often dysregulated in cancer.[10] While much of the literature focuses on the related 2,3-dihydroquinazolin-4(1H)-one isomer[11][12][13], the this compound scaffold is also actively explored. Structural analogs have shown potent in vitro anti-proliferative activity against various human cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast).[10]

Antioxidant Activity

Certain derivatives of the dihydroquinazolin-2(1H)-one core have demonstrated notable antioxidant activity.[10] This property can be beneficial in anticancer applications, as oxidative stress is a key factor in the pathology of many cancers. The ability of these compounds to scavenge free radicals may contribute to their overall mechanism of action against cancer cells.[10]

Conclusion

This compound is a heterocyclic scaffold of significant value to the scientific and drug development community. Its straightforward synthesis, stable physicochemical properties, and the demonstrated biological potential of its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. The proven success of this core in yielding potent HIV-1 NNRTIs and its promise in anticancer research underscore its importance. Future research will undoubtedly continue to unlock new applications for this versatile molecule, further cementing its role as a privileged scaffold in medicinal chemistry.

References

-

This compound - ChemBK . ChemBK. Available from: [Link]

-

This compound - Physico-chemical Properties . ChemBK. Available from: [Link]

-

One-pot synthesis of 3,4-dihydroquinazoline-2(1H)-thiones 94 . ResearchGate. Available from: [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents . National Institutes of Health (NIH). Available from: [Link]

-

1,2,3,4-Tetrahydroquinazolin-2-one | C8H8N2O | CID 12360756 . PubChem. Available from: [Link]

-

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one . PubChem. Available from: [Link]

-

Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction . RSC Publishing. Available from: [Link]

-

Bioactive compounds with 3,4-dihydroquinazoline-2(1H)-thione . ResearchGate. Available from: [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives . IJARSCT. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential . MDPI. Available from: [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones . ACS Publications. Available from: [Link]

-

Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H) . Available from: [Link]

-

3,4-Dihydro-2(1H)-quinazolinones . Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

3,4-Dihydro-5-hydroxy-2(1H)-quinolinone . PubChem. Available from: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design . RSC Publishing. Available from: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones . ACG Publications. Available from: [Link]

-

Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors . PubMed. Available from: [Link]

-

Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium . The Royal Society of Chemistry. Available from: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study . MDPI. Available from: [Link]

-

Discovery and SAR Exploration of Novel Nanomolar this compound Non- Nucleoside Reverse Transcriptase Inhibitor . ChemRxiv. Available from: [Link]

-

3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 . PubChem. Available from: [Link]

-

3-(2-HYDROXY-2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available from: [Link]

-

2,3-Dihydroquinazolin-4(1H)-one framework . ResearchGate. Available from: [Link]

-

Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of . Baghdad Science Journal. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS 66655-67-2 [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 1,2,3,4-Tetrahydroquinazolin-2-one | C8H8N2O | CID 12360756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A-Z Guide to Spectroscopic Analysis of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

Abstract

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This comprehensive guide provides an in-depth exploration of the core spectroscopic techniques essential for the unambiguous characterization of this important class of heterocyclic compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, presenting detailed protocols, data interpretation strategies, and illustrative diagrams to fortify the principles discussed.

Introduction: The Significance of the this compound Core

The this compound moiety is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for continued investigation.[3][4] The journey from synthesis to a viable drug candidate is paved with rigorous analytical characterization. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structural integrity of these synthesized molecules. An erroneous structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug development programs. Therefore, a deep and practical understanding of the spectroscopic signatures of this compound derivatives is not merely an academic exercise but a critical component of successful pharmaceutical research.

This guide is structured to provide a holistic and practical understanding of the key spectroscopic techniques employed in the characterization of these compounds. Each section is designed to be a self-contained yet interconnected module, reflecting the synergistic nature of these analytical methods in modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent effects, and stereochemistry.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Characteristic Proton Signals:

-

N-H Protons: The protons on the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets in the downfield region of the spectrum, often between δ 6.5 and 8.5 ppm.[5] The exact chemical shift and peak shape can be influenced by the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of these labile protons, as the N-H peaks will disappear.

-

Aromatic Protons: The protons on the benzene ring of the quinazolinone core typically resonate in the aromatic region (δ 6.5-8.0 ppm). The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants provide valuable information about the substitution pattern on the aromatic ring.[6]

-

C4-H₂ Protons: The methylene protons at the C4 position are diastereotopic if there is a substituent at C2 or on the nitrogen atoms. They often appear as a pair of doublets or a more complex multiplet, depending on the coupling with neighboring protons. Their chemical shift is typically in the range of δ 4.0-5.0 ppm.

-

Substituent Protons: The chemical shifts and splitting patterns of protons on any substituents at the N1, N3, or C4 positions, or on the aromatic ring, will provide crucial information about their structure and connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the N-H protons are often well-resolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation to convert the FID into the frequency domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Characteristic Carbon Signals:

-

Carbonyl Carbon (C2): The carbonyl carbon of the urea moiety is highly deshielded and typically appears in the range of δ 150-165 ppm.[6]

-

Aromatic Carbons: The carbons of the benzene ring resonate in the aromatic region (δ 110-150 ppm). The chemical shifts are sensitive to the nature and position of substituents.[6]

-

C4 Carbon: The C4 methylene carbon typically appears in the range of δ 40-60 ppm.

-

C8a and C4a Carbons: The quaternary carbons at the ring junction (C8a and C4a) will have distinct chemical shifts.

-

Substituent Carbons: The signals for the carbon atoms of any substituents will appear at their characteristic chemical shifts.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable amount of time due to the low natural abundance of ¹³C.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is usually required compared to ¹H NMR.

-

-

Data Acquisition and Processing:

-

Follow similar data processing steps as for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| N-H | 6.5 - 8.5 | - |

| Aromatic C-H | 6.5 - 8.0 | 110 - 150 |

| C4-H₂ | 4.0 - 5.0 | 40 - 60 |

| C=O | - | 150 - 165 |

Table 1: Characteristic NMR Chemical Shift Ranges for this compound Derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of this compound derivatives, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Electron impact (EI) ionization is a harder ionization technique that can provide valuable structural information through the analysis of fragmentation patterns.

Fragmentation Pathways

Under EI conditions, this compound derivatives can undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) may be observed, and its intensity can vary.[7] Common fragmentation patterns may involve the loss of small molecules like CO, HNCO, or side chains attached to the quinazolinone core.[7] For derivatives containing bromine, the isotopic pattern of the molecular ion and fragment ions (with a characteristic 1:1 ratio for one bromine atom or 1:2:1 for two bromine atoms) is a key diagnostic feature.[7]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Acquire data in full scan mode over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in the molecular formula.[8]

-

Figure 1: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

-

N-H Stretching: The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.

-

C=O Stretching: The strong absorption band for the carbonyl group (urea) is a key diagnostic feature and is typically observed in the range of 1640-1690 cm⁻¹.[9] Its exact position can be influenced by substituents and hydrogen bonding.

-

C=C Stretching: Aromatic C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for aromatic C-H bonds appear in the 690-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| C=O Stretch | 1640 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Table 2: Key Infrared Absorption Frequencies for this compound Derivatives.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Characteristic UV-Vis Absorptions:

This compound derivatives typically exhibit two main absorption bands in their UV-Vis spectra.[10]

-

π → π* Transitions: A strong absorption band is usually observed in the shorter wavelength region (210-285 nm), which is attributed to π → π* transitions within the aromatic ring.[11]

-

n → π* Transitions: A weaker absorption band is often found at longer wavelengths (285-425 nm), corresponding to the n → π* transition of the carbonyl group and other heteroatoms.[10][11]

The position and intensity of these absorption bands can be affected by the nature and position of substituents on the quinazolinone core, as well as the solvent used for the measurement.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the most accurate measurements.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

-

Data Acquisition:

-

Record the spectrum over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

-

Figure 2: The synergistic relationship of spectroscopic techniques.

Conclusion: An Integrated Approach to Structural Verification

The robust characterization of this compound derivatives is not reliant on a single analytical technique but rather on the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the detailed map of the molecular skeleton, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By employing these techniques in a complementary fashion, researchers can achieve an unambiguous and comprehensive structural elucidation of their synthesized compounds. This rigorous analytical approach is fundamental to ensuring the scientific integrity of research and development in the pursuit of novel therapeutics based on the versatile this compound scaffold.

References

-

PubChem. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone. Available from: [Link]

-

ResearchGate. UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Available from: [Link]

-

National Center for Biotechnology Information. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Available from: [Link]

-

Royal Society of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

-

ResearchGate. IR spectrum of compound 1 [G1]. Available from: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available from: [Link]

-

National Center for Biotechnology Information. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available from: [Link]

-

SpectraBase. 2-(3,4-methylenedioxyphenyl)-4(3H)-quinazolinone - Optional[UV-VIS] - Spectrum. Available from: [Link]

-

MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Available from: [Link]

-

ResearchGate. Analytical and biological characterization of quinazoline semicarbazone derivatives. Available from: [Link]

-

ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Available from: [Link]

-

General procedure for the preparation of 1-18. Available from: [Link]

-

ChemRxiv. Discovery and SAR Exploration of Novel Nanomolar this compound Non- Nucleoside Reverse Transcriptase Inhibitor. Available from: [Link]

-

RSC Publishing. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. Available from: [Link]

-

Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Available from: [Link]

-

Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. Available from: [Link]

-

ACS Publications. 3,4-Dihydro-2(1H)-quinazolinones. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available from: [Link]

-

UAB. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available from: [Link]

-

ResearchGate. Characterization and physical data of synthesized compounds. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3,4-Dihydroquinazolin-2(1H)-one Analogues: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold

The 3,4-dihydroquinazolin-2(1H)-one (DHQ) core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold".[1] This structural motif is found in a multitude of biologically active compounds and serves as a versatile template for the design of novel therapeutics targeting a wide array of diseases.[2][3] The inherent drug-like properties of the DHQ core, coupled with its synthetic tractability, have made it a focal point for the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of DHQ analogues, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into the nuances of how substitutions on the quinazolinone ring system influence biological activity, with a particular focus on their anticancer and neuroprotective potential.

Synthetic Strategies: Building the Core

The versatility of the DHQ scaffold is mirrored in the diversity of synthetic routes developed for its construction. One of the most efficient and widely adopted methods is the one-pot, three-component reaction.[4] This approach typically involves the condensation of an anthranilamide derivative, an aldehyde or ketone, and a nitrogen source, often catalyzed by a Lewis or Brønsted acid.[2] The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization to yield the DHQ core.[1] This methodology is highly amenable to the creation of diverse chemical libraries for high-throughput screening, as it allows for the facile introduction of various substituents at the C4-position.

Another powerful technique is solid-phase synthesis, which is particularly well-suited for the combinatorial generation of DHQ libraries.[5] In this approach, one of the starting materials is attached to a solid support, allowing for the sequential addition of building blocks and easy purification by simple filtration and washing steps. This method has been successfully employed to generate libraries of 3,4-disubstituted DHQ analogues for biological screening.[5]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity

The biological activity of DHQ analogues is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A systematic analysis of SAR provides a roadmap for the rational design of more potent and selective compounds.

Substitutions at the C4-Position: A Gateway to Potency

The C4-position of the DHQ ring is a critical determinant of biological activity, and modifications at this site have a profound impact on potency and target selectivity.

-

Anticancer Activity: For anticancer applications, the introduction of bulky aromatic or heteroaromatic groups at the C4-position is often associated with potent cytotoxicity. For instance, analogues bearing a 2-naphthyl or styryl moiety at C4 have demonstrated sub-micromolar to nanomolar growth inhibitory activity against a range of cancer cell lines.[6] The presence of these large, hydrophobic groups is believed to facilitate binding to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase.[6] The substitution pattern on the styryl ring also plays a role, with methoxy groups at the ortho or meta positions being more favorable for activity than a para-methoxy group.[6]

-

Kinase Inhibition: In the context of kinase inhibition, the C4-substituent is crucial for occupying the hydrophobic pocket of the ATP-binding site. For example, in the design of Cyclin-Dependent Kinase 5 (CDK5) inhibitors, a C4-benzyl group has been shown to be a key pharmacophoric element.[1]

Substitutions at the N1- and N3-Positions: Fine-Tuning Activity and Selectivity

Modifications at the nitrogen atoms of the DHQ ring, N1 and N3, provide opportunities to modulate the physicochemical properties and biological activity of the compounds.

-

N1-Substitution: Alkylation or arylation at the N1-position can influence the overall lipophilicity and metabolic stability of the molecule. In a series of monoamine oxidase (MAO) inhibitors, N1-substitution was explored to enhance potency and selectivity.[7]

-

N3-Substitution: The N3-position is frequently substituted to introduce additional interaction points with the biological target or to modulate the electronic properties of the quinazolinone ring. For instance, in the development of dual anti-tuberculosis and EGFR inhibitors, a substituted phenyl group at the N3-position was found to be important for activity.[8]

Substitutions on the Benzene Ring: Modulating Pharmacokinetics and Target Engagement

The benzene ring of the DHQ core offers multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic properties and target engagement.

-

Anticancer and Anti-leishmanial Activity: The introduction of electron-withdrawing groups, such as nitro groups, at positions C6 and C8 has been shown to enhance the anti-leishmanial activity of DHQ analogues.[2] In the context of anticancer activity, the nature and position of substituents on the benzene ring can influence cytotoxicity.[3]

The following table summarizes the key SAR findings for different biological activities:

| Position of Substitution | Substituent Type | Biological Activity | Key Findings | Reference(s) |

| C4 | Bulky aromatic (e.g., naphthyl) | Anticancer (Tubulin inhibition) | Potent cytotoxicity; occupies the colchicine-binding site. | [6] |

| C4 | Styryl (with ortho or meta-methoxy) | Anticancer (Tubulin inhibition) | Enhanced cytotoxicity compared to para-methoxy substitution. | [6] |

| C4 | Benzyl | Neuroprotective (CDK5 inhibition) | Key pharmacophore for binding to the ATP-binding site. | [1] |

| N1 | Alkyl/Aryl | Various | Modulates lipophilicity and metabolic stability. | [7] |

| N3 | Substituted phenyl | Anticancer/Anti-tuberculosis (EGFR inhibition) | Important for target engagement. | [8] |

| C6, C8 | Electron-withdrawing (e.g., nitro) | Anti-leishmanial | Enhanced potency. | [2] |

Mechanisms of Action: Unraveling the Molecular Pathways

The diverse biological activities of DHQ analogues stem from their ability to interact with a range of molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Tubulin Polymerization in Cancer

A prominent mechanism of action for many cytotoxic DHQ analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules. This leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

DHQ analogues inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.

Kinase Inhibition in Cancer and Neurodegenerative Diseases

DHQ analogues have emerged as potent inhibitors of several protein kinases that are implicated in the pathogenesis of cancer and neurodegenerative disorders.

-

EGFR and VEGFR-2 in Cancer: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth, proliferation, and angiogenesis.[9] DHQ derivatives have been designed to target the ATP-binding sites of these kinases, thereby blocking their downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways.[9][10] Inhibition of these pathways ultimately leads to a reduction in cell proliferation and tumor angiogenesis.

DHQ analogues inhibit EGFR and VEGFR-2 signaling, blocking proliferation and angiogenesis.

-

CDK5 in Neurodegenerative Diseases: Cyclin-dependent kinase 5 (CDK5) plays a crucial role in neuronal development and function. However, its deregulation, often through the cleavage of its activator p35 to p25, is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Aberrant CDK5 activity leads to the hyperphosphorylation of tau protein, forming neurofibrillary tangles, and contributes to neuronal cell death. DHQ-based inhibitors have been developed to specifically target the hyperactive Cdk5/p25 complex, offering a potential therapeutic strategy to halt or slow disease progression.[1][12]

DHQ analogues inhibit aberrant CDK5 activity, preventing neurodegeneration.

Experimental Protocols: A Practical Guide

The successful evaluation of DHQ analogues relies on robust and reproducible experimental assays. Here, we provide detailed, step-by-step methodologies for two key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DHQ analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-